
5-hydroxy-1,2-dimethylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-1,2-dimethylpyridin-4(1H)-one, commonly known as 5-hydroxymethyl-1,2-dimethylpyridin-4(1H)-one, is an important organic compound with a wide range of applications in science and technology. It is a derivative of pyridine, an aromatic heterocyclic organic compound, and is an important intermediate in the synthesis of a variety of compounds. 5-hydroxymethyl-1,2-dimethylpyridin-4(1H)-one has been widely studied due to its unique structural and chemical properties.
Applications De Recherche Scientifique
Iron Chelation and Antioxidant Activity
5-hydroxy-1,2-dimethylpyridin-4(1H)-one, also known as deferiprone, is primarily recognized for its iron chelation properties. It is effective in mitigating iron overload and protecting against oxidative stress caused by Reactive Oxygen Species (ROS). Research has focused on synthesizing novel bioconjugates of β-cyclodextrin with the deferiprone moiety, exploring their physicochemical properties, and assessing their antioxidant activities. The iron(III) complexes of these bioconjugates have been studied for their potential in managing iron-related disorders and oxidative stress (Puglisi et al., 2012).
Crystallography and Molecular Structure
The compound has been a subject of interest in the field of crystallography and structural chemistry. Studies have investigated its crystal structure and molecular conformation, emphasizing the significance of intermolecular hydrogen bonds. These studies provide valuable insights into the molecular behavior and potential applications of this compound in various chemical processes (Xie et al., 2002).
Spectroscopic Analysis and Hydrogen Bonding
Spectroscopic analysis has been conducted to understand the behavior of derivatives of 5-hydroxy-1,2-dimethylpyridin-4(1H)-one. Studies have focused on the hydrogen bonding characteristics of these compounds, providing insights into their structural and vibrational properties. This research is crucial for understanding the fundamental aspects of hydrogen bonding in such compounds and their implications in various chemical and biochemical processes (Hanuza et al., 1997).
Relevance to Treatment of Diseases
The compound's derivatives have been explored for their relevance in the treatment of various diseases. For instance, vanadium complexes with 5-hydroxy-1,2-dimethylpyridin-4(1H)-one have shown potential in the treatment of diabetes. These complexes exhibit a wide range of oxo, hydroxy, and non-oxo complexes in aqueous solutions, indicating their potential for therapeutic applications (Taylor, 1996).
Pharmaceutical Synthesis
Its use in pharmaceutical synthesis has been noted, particularly in the creation of compounds with medicinal relevance. For example, multicomponent reactions involving 5-hydroxy-1,2-dimethylpyridin-4(1H)-one have led to the formation of structures useful in treating human inflammatory diseases and other biomedical applications (Elinson et al., 2019).
Propriétés
IUPAC Name |
5-hydroxy-1,2-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)7(10)4-8(5)2/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUURRZNXRDROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

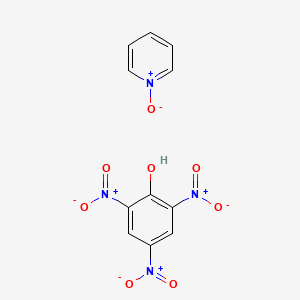

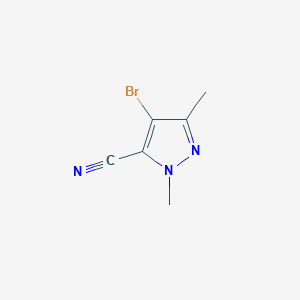
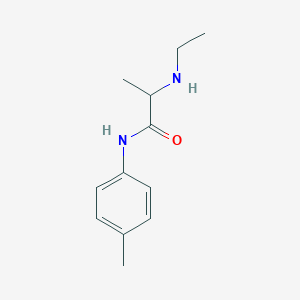
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2591428.png)
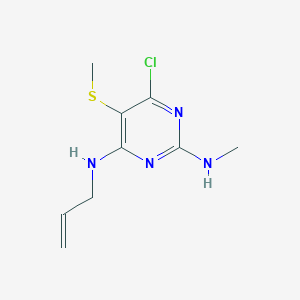

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide](/img/structure/B2591434.png)



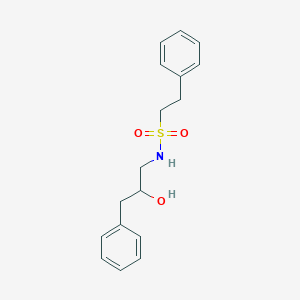
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2591442.png)
![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)